molecular formula C12H15NO5 B8354672 p-Nitrophenoxyhexanoic acid

p-Nitrophenoxyhexanoic acid

Cat. No. B8354672
M. Wt: 253.25 g/mol
InChI Key: ZHRGCNDKSWYZNL-UHFFFAOYSA-N
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Patent
US06911520B2

Procedure details

In Can. J. Microbiol, 41, 32-43 (1995) and Polymer International, 39, 205-213 (1996), it is reported that PHA containing 3-hydroxy-p-cyanophenoxyhexanoic acid or 3-hydroxy-p-nitrophenoxyhexanoic acid as a monomer unit is produced with octanoic acid and p-cyanophenoxyhexanoic acid or p-nitrophenoxyhexanoic acid as substrates using a Pseudomonas oleovorans ATCC 29347 strain and a Pseudomonas putida KT 2442 strain.
Name
3-hydroxy-p-cyanophenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-p-nitrophenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[C:17]#[N:18])[O:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([OH:9])=[O:8].O[C:20]1[CH:21]=[C:22]([CH:32]=[CH:33][C:34]=1[N+:35]([O-:37])=[O:36])[O:23][CH:24]([CH2:28][CH2:29][CH2:30][CH3:31])[C:25]([OH:27])=[O:26]>>[C:7]([OH:9])(=[O:8])[CH2:6][CH2:10][CH2:11][CH2:12][CH2:13][CH2:20][CH3:34].[C:17]([C:16]1[CH:15]=[CH:14][C:4]([O:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([OH:9])=[O:8])=[CH:3][CH:2]=1)#[N:18].[N+:35]([C:34]1[CH:20]=[CH:21][C:22]([O:23][CH:24]([CH2:28][CH2:29][CH2:30][CH3:31])[C:25]([OH:27])=[O:26])=[CH:32][CH:33]=1)([O-:37])=[O:36]

Inputs

Step One
Name
3-hydroxy-p-cyanophenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(OC(C(=O)O)CCCC)C=CC1C#N
Name
3-hydroxy-p-nitrophenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(OC(C(=O)O)CCCC)C=CC1[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)O
Name
Type
product
Smiles
C(#N)C1=CC=C(OC(C(=O)O)CCCC)C=C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)CCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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